Tert-butyl 5,6-dihydropyrimidine-1(4h)-carboxylate
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Overview
Description
tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
The synthesis of tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate typically involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from 0°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate can be compared with other similar compounds such as:
- 2-[2-[(Benzyloxycarbonyl)amino]ethyl]-5,6-dihydropyrimidine-1,3(2H,4H)-dicarboxylic acid di-tert-butyl ester
- tert-butyl 2-(2-{7,8-dimethyl-2,4-dioxo-2H,3H,4H,10H-benzo[g]pteridin-10-yl}-N-[2-(2-{6-methyl-3,5-dioxo-8,8-diphenyl-7-oxa-2,4-diazabicyclo[4.2.0]octan-2-yl}acetamido)ethyl]acetamido)acetate
These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of tert-butyl5,6-dihydropyrimidine-1(4h)-carboxylate lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl 5,6-dihydro-4H-pyrimidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-6-4-5-10-7-11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFAJXKVQGTZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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